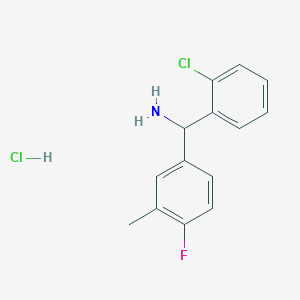
Tetrabutylammonium Salicylate
概要
説明
Tetrabutylammonium Salicylate is a compound that can be used as a pharmaceutical intermediate . It is a salt consisting of tetrabutylammonium cations and salicylate anions.
Synthesis Analysis
The synthesis of this compound involves the reaction of 3.20g of sodium salicylate and 5.56g of tetrabutylammonium chloride in a reaction flask. The mixture is then stirred for 1 hour after the addition of 30ml of ion-exchange water and 30ml of dichloromethane . The organic layer is then washed twice with water, and the dichloromethane is removed under reduced pressure. The residue is then concentrated to dryness to obtain this compound .Molecular Structure Analysis
The molecular formula of this compound is C23H41NO3, with an average mass of 379.577 Da and a monoisotopic mass of 379.308655 Da .Chemical Reactions Analysis
This compound is involved in the synthesis of basic hydrophilic ionic liquids. This process involves a reaction between N-methylimidazole or pyridine with a variety of alkyl halides .Physical And Chemical Properties Analysis
The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids have been measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .科学的研究の応用
Ionic Liquids and Antimicrobial Properties
Tetrabutylammonium Salicylate, as a part of a set of room temperature ionic liquids (RTILs), demonstrates interesting chemical and biological properties. These compounds are water and organic solvent soluble, conductive in solutions, and show effectiveness against certain Gram-negative and Gram-positive bacteria. They also interact with proteins like bovine serum albumin (BSA) and catalase (CAT), as observed in fluorescence emission spectra studies (Saadeh et al., 2009).
Analytical Applications in Electrodes
Improved liquid-membrane electrodes for salicylate, which use symmetrical tetraalkylammonium salicylates, have been developed for analytical applications. These electrodes, particularly with tetraoctylammonium salicylate, show Nernstian response down to 2 × 10−5 M, useful for potentiometric determinations of salicylate in pharmaceutical preparations (Mitsana-Papazoglou et al., 1984).
Dye Transport in Bulk Liquid Membrane
Tetrabutylammonium bromide, combined with salicylic acid, has been employed as a carrier for dye transport across bulk liquid membranes. This method shows a high efficiency (97 ± 2 %) in transporting dyes across the membrane, even in the presence of competing anions (Muthuraman & Palanivelu, 2005).
Chromatographic Analysis of Inorganic Anions
In chromatography, dilute aqueous solutions of this compound are used as eluents on reversed-phase C18 columns for the resolution of inorganic anions. This method is sensitive to pH changes and allows for efficient and simple quantitation of anions in various samples, like fruit juices (Schmuckler et al., 1984).
Membrane Transport Enhancement
This compound plays a role in enhancing membrane transport. Studies show that salts composed of the salicylate anion paired with various cations can enhance membrane transport more effectively than traditional forms, highlighting its potential in pharmaceutical applications (Zavgorodnya et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-carboxyphenolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWGKGPUFESNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716098 | |
| Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22307-72-8 | |
| Record name | Tetrabutylammonium salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22307-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, 2-hydroxybenzoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Tetrabutylammonium Salicylate in the formation of inclusion complexes?
A1: this compound acts as a guest molecule within the host lattice formed by Thiourea. [, ] The tetrabutylammonium cations ([(C4H9)4N+]) are located between the puckered layers created by the Thiourea host. [, ] This arrangement, where guest molecules are enclosed within cavities or channels of the host lattice, is characteristic of inclusion complexes.
Q2: How does water contribute to the host lattice structure in the inclusion complex?
A2: Water molecules play a crucial role in linking the [(NH2)2CS·(C7H5O3)]4 tetramers, the building blocks of the host lattice, through hydrogen bonding. [] This interaction leads to the formation of ribbons at specific positions within the crystal structure (c = 0 and 1/2). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)



![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)





amine hydrochloride](/img/structure/B1455402.png)
![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)
![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)
